molecular formula C10H14ClNO2S B2653274 3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1428108-26-2

3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B2653274
CAS No.: 1428108-26-2
M. Wt: 247.74
InChI Key: IXTPNURIIOPPNV-UHFFFAOYSA-N
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Description

3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes both chloropropenyl and propynyl groups attached to an amino-thiolane ring

Properties

IUPAC Name

N-(2-chloroprop-2-enyl)-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-3-5-12(7-9(2)11)10-4-6-15(13,14)8-10/h1,10H,2,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTPNURIIOPPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN(CC#C)C1CCS(=O)(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroprop-2-en-1-ylamine with prop-2-yn-1-ylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiolane-1,1-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds.

Scientific Research Applications

3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles
  • N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine

Uniqueness

3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of chloropropenyl and propynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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